molecular formula C10H11ClS B7993327 1-Allylsulfanyl-3-chloro-6-methylbenzene

1-Allylsulfanyl-3-chloro-6-methylbenzene

Cat. No.: B7993327
M. Wt: 198.71 g/mol
InChI Key: KQKOXTNRCBQKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allylsulfanyl-3-chloro-6-methylbenzene is an organic compound characterized by the presence of an allylsulfanyl group, a chlorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-6-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-6-methylbenzene with allylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allylsulfanyl-3-chloro-6-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Allylsulfanyl-3-chloro-6-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-allylsulfanyl-3-chloro-6-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom and methyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

    1-Allylsulfanyl-3-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-Allylsulfanyl-4-chloro-6-methylbenzene: The position of the chlorine atom affects the compound’s chemical behavior.

    1-Allylsulfanyl-3-methylbenzene: Absence of the chlorine atom changes its reactivity profile.

Properties

IUPAC Name

4-chloro-1-methyl-2-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClS/c1-3-6-12-10-7-9(11)5-4-8(10)2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKOXTNRCBQKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.